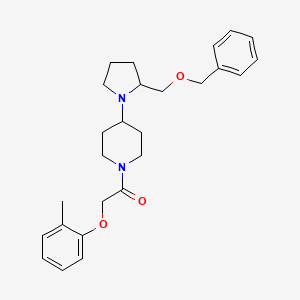![molecular formula C24H23N5O3 B2879373 2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1226438-14-7](/img/structure/B2879373.png)
2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-benzyl-N-methyl-5-[(3-methylbenzoyl)amino]-2-piperazin-1-ylnicotinamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The benzyl and methyl groups attached to the nitrogen atom suggest that this compound could be a derivative of benzylamine .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperazine ring could potentially adopt a chair conformation, and the presence of the benzyl and methyl groups could introduce steric effects .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amine group could act as a nucleophile in substitution reactions, and the carbonyl group could be involved in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Researchers have synthesized a variety of compounds incorporating piperazine derivatives to evaluate their antimicrobial and antifungal properties. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activity, finding some compounds with good to moderate activity against tested microorganisms (Bektaş et al., 2010). Similarly, Khabnadideh et al. (2012) synthesized new benzimidazole, benzotriazole, and aminothiazole derivatives, evaluating their activity against species of Candida, Aspergillus, and dermatophytes, with certain benzimidazole derivatives showing better antifungal activities (Khabnadideh et al., 2012).
Anticancer and Antioxidant Agents
Efforts in the design and synthesis of heterocyclic compounds also extend to evaluating their potential as anticancer and antioxidant agents. Bekircan et al. (2005) synthesized a series of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines, identifying compounds with moderate anti-proliferation potential against various cancer cell lines and exhibiting high antioxidant activity (Bekircan et al., 2005).
Anti-Tubercular Activity
Naidu et al. (2016) focused on combating tuberculosis by synthesizing various ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives and evaluating their in vitro activity against Mycobacterium tuberculosis. They identified compounds with significant minimum inhibitory concentrations (MICs), offering a promising avenue for the development of new anti-tubercular agents (Naidu et al., 2016).
Antidiabetic Agents
Research into the antidiabetic properties of piperazine derivatives has led to the identification of compounds that significantly improve glucose tolerance without adverse effects. Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds through structure-activity relationship studies, highlighting the potential for clinical investigations (Le Bihan et al., 1999).
Wirkmechanismus
Target of Action
Similar compounds have been found to target theTyrosine-protein kinase SYK . This protein plays a crucial role in the adaptive immune response.
Mode of Action
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, with metabolism often occurring in the liver .
Result of Action
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(3-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-15-5-4-6-19(12-15)25-23(31)18-8-10-21-27-29(24(32)28(21)13-18)14-22(30)26-20-9-7-16(2)11-17(20)3/h4-13H,14H2,1-3H3,(H,25,31)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIWYCPJCQMWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
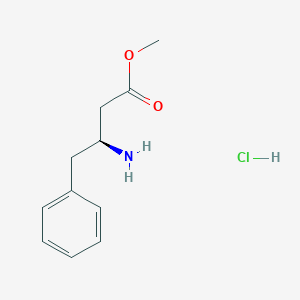
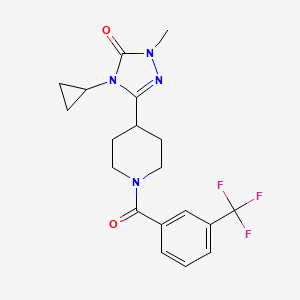
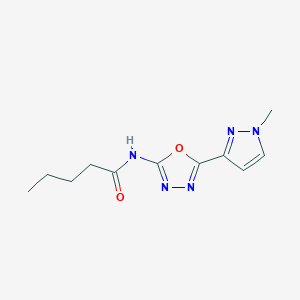
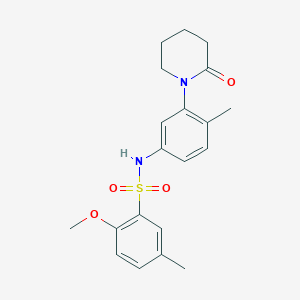
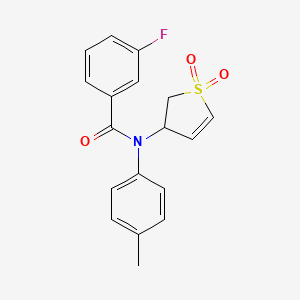
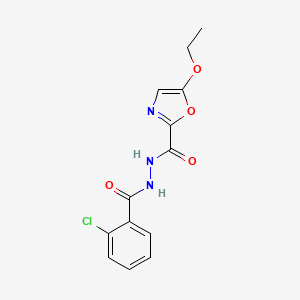
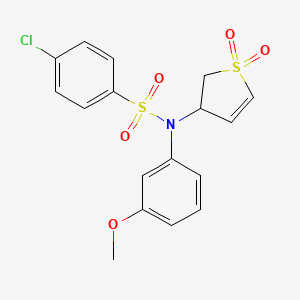
![Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)
![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2879301.png)
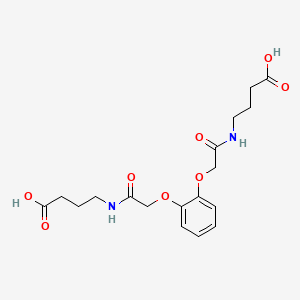
![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide](/img/structure/B2879306.png)
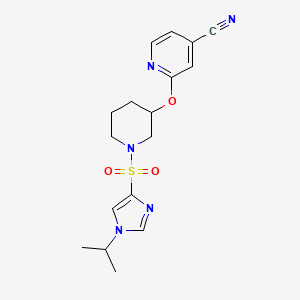
![2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2879310.png)
